

# Adverse Events Profile: Tenalisib + Romidepsin

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## Compound Focus: Tenalisib

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The following data is from a phase I/II open-label multicenter study of **Tenalisib (800 mg BID) in combination with Romidepsin (14 mg/m<sup>2</sup>)** in adults with relapsed/refractory T-cell lymphoma (TCL) [1] [2] [3].

Adverse Event (Any Grade)	All-Grade Incidence (%)	Grade ≥3 Incidence (%)
Nausea	73%	0%
Thrombocytopenia	57%	21%
Fatigue	54%	6%
Increased AST	33%	6%
Vomiting	27%	0%
Decreased Appetite	27%	0%
Increased ALT	27%	18%
Neutropenia	27%	15%
Anemia	24%	Information missing
Dysgeusia	21%	0%

Adverse Event (Any Grade)	All-Grade Incidence (%)	Grade $\geq$ 3 Incidence (%)
Diarrhea	18%	3%
Hypokalemia	18%	9%
Weight Loss	15%	0%

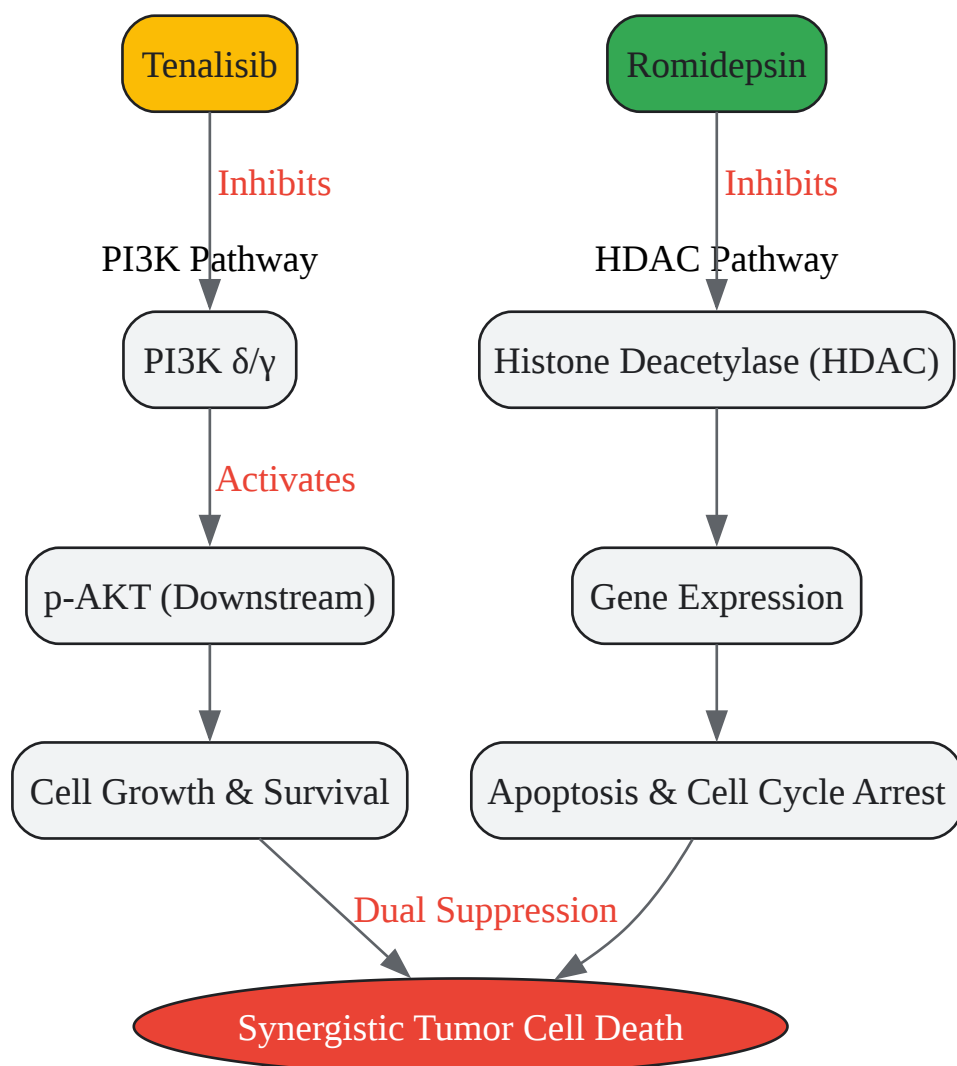
- **Overall Safety:** In this study, **69.7%** of patients experienced a related Grade 3 or higher TEAE [1] [3].
- **Discontinuations:** Adverse events led to study drug discontinuation in **18.18%** of all patients, primarily due to disease progression [1].

## Tenalisib's Mechanism of Action & Combination Rationale

Understanding the mechanism of action helps in anticipating toxicities and designing experiments.

- **Tenalisib's Primary Target:** It is a highly selective, dual inhibitor of the **phosphoinositide-3-kinase (PI3K)  $\delta$  and  $\gamma$  isoforms** [4] [5]. These isoforms are predominantly expressed in hematopoietic cells, explaining the drug's profile in hematologic malignancies.
- **Additional Action:** A metabolite of **Tenalisib** also acts as an inhibitor of **salt-inducible kinase 3 (SIK3)**, which may contribute to its anti-tumor activity [1].
- **Combination Rationale:** Preclinical in vitro studies in T-cell lymphoma lines suggested a **synergistic anti-tumor effect** when combining PI3K inhibitors like **Tenalisib** with histone deacetylase (HDAC) inhibitors like Romidepsin [1] [6]. This synergy, due to distinct but complementary mechanisms, provides the rationale for the combination, aiming for higher efficacy without fully overlapping toxicities.

The diagram below illustrates this mechanistic synergy.



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## Experimental Protocol & Assessment Guidelines

For researchers looking to design preclinical or clinical safety assessments for this combination, the methodology from the phase I/II study serves as a robust template [1] [3] [6].

- **1. Study Design:** A multicenter, open-label, **phase I/II study** is standard for initial combination trials. The phase I part typically uses a "**3+3**" **dose escalation design** to determine the **Maximum Tolerated Dose (MTD)** or Recommended Phase II Dose (RP2D).
- **2. Dosing Schedule:**
  - **Tenalisib:** Administered **orally, twice daily (BID)**, continuously throughout a 28-day cycle. Doses used in escalation were 400 mg, 600 mg, and 800 mg BID [1] [6].

- **Romidepsin:** Administered **intravenously over 4 hours** on **Days 1, 8, and 15** of the 28-day cycle. Doses used were 12 mg/m<sup>2</sup> and 14 mg/m<sup>2</sup> [1] [6].
- **3. Key Safety Assessments:**
  - **Dose-Limiting Toxicities (DLTs):** These are typically assessed during the first cycle (28 days). Protocol-defined DLTs include specific hematological and non-hematological toxicities [5].
  - **Routine Monitoring:** Safety assessments should include:
    - **Adverse Events (AEs):** Recorded and graded according to **CTCAE (Common Terminology Criteria for Adverse Events) v4.03 or later** [5].
    - **Clinical Labs:** Hematology panels and serum chemistry (especially **liver function tests: ALT, AST**) should be monitored frequently, particularly in the first few cycles [1] [5].
    - **Pharmacokinetic (PK) Sampling:** To check for potential drug-drug interactions. The cited study found no significant PK alteration between the two drugs [1] [6].

## FAQs for Technical Support

**What is the recommended phase II dose (RP2D) for the Tenalisib and Romidepsin combination?** Based on the phase I/II study (NCT03770000), the RP2D is **Tenalisib 800 mg orally twice daily (under fasting conditions)** and **Romidepsin 14 mg/m<sup>2</sup> intravenously on days 1, 8, and 15** of a 28-day cycle [1] [2] [3].

**Are there any known drug-drug interactions between Tenalisib and Romidepsin?** Pharmacokinetic data from the clinical study indicated that **co-administration of Tenalisib and Romidepsin did not significantly alter the pharmacokinetics of either agent**, suggesting no major PK interaction at the RP2D [1] [6].

**How does the safety of Tenalisib combination therapy compare to Tenalisib monotherapy?** The monotherapy profile is generally consistent with the combination, with hematological and hepatic events being prominent. In a monotherapy study, the most frequent related TEAEs were **transaminase elevations (33%) and fatigue (45%)** [5]. The combination adds a profile consistent with Romidepsin (e.g., nausea, thrombocytopenia), but the overall safety profile remained manageable and no new unexpected toxicities emerged [1] [6].

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## References

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